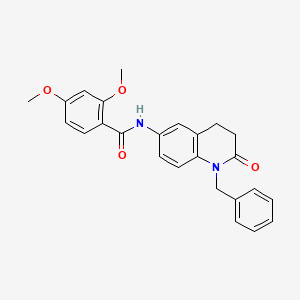

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide

Description

N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a synthetic small molecule characterized by a 2,4-dimethoxybenzamide moiety linked to a 1-benzyl-2-oxo-tetrahydroquinolin scaffold. The tetrahydroquinolin core provides structural rigidity, while the benzyl and dimethoxy groups modulate electronic and steric properties, influencing solubility, bioavailability, and target binding.

Propriétés

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c1-30-20-10-11-21(23(15-20)31-2)25(29)26-19-9-12-22-18(14-19)8-13-24(28)27(22)16-17-6-4-3-5-7-17/h3-7,9-12,14-15H,8,13,16H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHWFPQBUWLUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis methods, and relevant case studies.

Structural Overview

The compound features a tetrahydroquinoline core with a benzyl group and a dimethoxybenzamide moiety. The unique structure contributes to its interaction capabilities with various biological targets. The molecular formula is , indicating the presence of multiple functional groups that may influence its biological properties.

The biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The mechanism involves:

- Enzyme Inhibition : The compound can bind to the active sites of kinases and other enzymes, competing with substrates like adenosine triphosphate (ATP) and disrupting cellular signaling pathways. This inhibition can lead to downstream effects relevant to therapeutic applications, including potential anticancer properties.

- DNA Intercalation : The quinoline core allows for intercalation with DNA, which may inhibit DNA replication and transcription processes.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide exhibit notable anticancer activities. For instance:

- Cell Line Studies : Compounds in this class have been tested against various cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). Results from MTT assays demonstrated significant cytotoxic effects at certain concentrations .

Enzyme Interaction Studies

Research has shown that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide interacts with several enzymes:

| Enzyme Target | Effect | Reference |

|---|---|---|

| EGFR Kinase | Inhibition of proliferation | |

| Various Kinases | Competitive inhibition with ATP |

Synthesis Methods

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide typically involves:

- Formation of Tetrahydroquinoline Core : This may be achieved through a Pfitzinger reaction involving isatin derivatives and aromatic aldehydes.

- Benzylation : The quinoline core is benzylated using benzyl bromide in the presence of a base like potassium carbonate.

- Amidation : Finally, the benzylated quinoline reacts with 2,4-dimethoxybenzoyl chloride to yield the target compound .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of related compounds on HT29 and DU145 cell lines:

- Methodology : MTT assay was employed to evaluate cell viability.

- Findings : Compounds exhibited IC50 values comparable to established anticancer drugs like Olmitinib .

Study 2: Enzyme Binding Affinity

A molecular docking study investigated the binding affinity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide to EGFR tyrosine kinase:

Applications De Recherche Scientifique

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide may inhibit cancer cell proliferation by interfering with DNA replication and transcription mechanisms. Its quinoline structure is known for intercalating with DNA, which could lead to the inhibition of tumor growth .

- Antimicrobial Properties : The compound has shown potential against various bacterial strains in vitro. Its ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It is believed to modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide against various cancer cell lines. The compound demonstrated significant cytotoxic effects on breast cancer cells (MCF7) with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A study conducted by the International Journal of Antimicrobial Agents reported that this compound exhibited strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters highlighted the neuroprotective effects of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzamide in models of oxidative stress-induced neuronal injury. The compound was found to reduce apoptosis in neuronal cells and improve survival rates significantly .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related benzamide derivatives, emphasizing substituent effects, molecular properties, and applications.

Structural and Functional Analogues

Key Findings and Comparative Analysis

Substituent Positioning and Electronic Effects: The 2,4-dimethoxybenzamide group in the target compound contrasts with 2,3-dimethoxy in SiFA-M-FP () and 2,6-dimethoxy in Isoxaben (). Benzyl-tetrahydroquinolin vs. Adamantane (): The benzyl group increases lipophilicity, favoring blood-brain barrier penetration, while adamantane enhances steric bulk and metabolic stability, making it suitable for topical anti-aging applications .

Biological Activity and Applications: CNS Targeting: The chiral (S)-35 derivative () demonstrates enantiomer-specific activity (99.86% ee) with a thiophene-carboximidamide group, suggesting improved receptor affinity compared to the target compound’s benzamide. This highlights the role of heterocyclic replacements in modulating CNS activity . Imaging vs. Therapeutics: SiFA-M-FP () incorporates a fluorosilyl group for radiolabeling, underscoring its niche in diagnostics, whereas the target compound’s lack of such groups implies a therapeutic focus . Agricultural vs. Pharmaceutical Use: Isoxaben () exemplifies how minor structural changes (e.g., isoxazolyl substitution) shift applications from human medicine to agriculture, emphasizing the importance of substituent design .

Physicochemical Properties: Solubility: The 2,4-dihydroxybenzyl group in ’s compound introduces polar hydroxyl groups, enhancing water solubility compared to the target compound’s non-polar benzyl group. This may explain its use in anti-aging creams vs. Metabolic Stability: The tetrahydroquinolin core in the target compound and Baxdrostat () likely improves resistance to oxidative metabolism compared to simpler benzamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.